2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2-Methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a methoxyphenoxy group, a pyridinyl-substituted piperidine, and an acetamide moiety, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the synthesis of 2-methoxyphenol, which can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base like sodium hydroxide.
Coupling with Piperidine Derivative: The next step involves the coupling of 2-methoxyphenol with a piperidine derivative. This can be done using a nucleophilic substitution reaction where the hydroxyl group of 2-methoxyphenol is replaced by a piperidinylmethyl group.
Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a phenol or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Phenol or quinone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of methoxyphenoxy and pyridinyl groups with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group might engage in hydrogen bonding or hydrophobic interactions, while the pyridinyl-piperidine moiety could interact with aromatic or charged residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)acetamide: Lacks the pyridinyl-piperidine moiety, making it less versatile in biological interactions.
N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)acetamide: Lacks the methoxyphenoxy group, which may reduce its chemical reactivity and biological activity.
Uniqueness
The combination of methoxyphenoxy and pyridinyl-piperidine groups in 2-(2-methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide provides a unique scaffold that can engage in diverse chemical reactions and biological interactions. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-4-2-3-5-19(18)26-15-20(24)22-14-16-8-12-23(13-9-16)17-6-10-21-11-7-17/h2-7,10-11,16H,8-9,12-15H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOPRJIQQMPHKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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